4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a 4-chloro and 1-methylpyrazol-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-amino-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Pharmaceutical Development: Explored for its potential in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signal transduction pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
- **2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thieno[3,2-d]pyrimidine core is a versatile scaffold that can be modified to enhance its pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H7ClN4S |
---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7ClN4S/c1-15-4-6(3-14-15)8-2-7-9(16-8)10(11)13-5-12-7/h2-5H,1H3 |
InChI Key |
RTWJMXOOPCRJOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
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